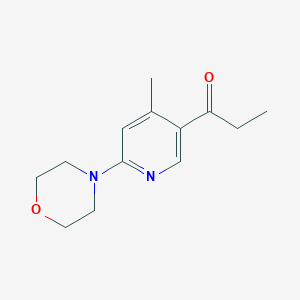

1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one

Description

1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one is a synthetic organic compound featuring a pyridine core substituted with a methyl group at the 4-position and a morpholine moiety at the 6-position, linked to a propan-1-one group. Its molecular framework combines aromatic nitrogen (pyridine) with a morpholine ring, contributing to unique electronic and steric properties. The compound’s synthesis likely involves condensation reactions similar to those reported for morpholine-phenyl derivatives, such as the reaction of 4-methyl-6-morpholinopyridine-3-carbaldehyde with propan-1-one precursors under basic conditions .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C13H18N2O2/c1-3-12(16)11-9-14-13(8-10(11)2)15-4-6-17-7-5-15/h8-9H,3-7H2,1-2H3 |

InChI Key |

RROKSDWVKAQINH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one typically involves the reaction of 4-methyl-6-morpholinopyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Challenges

Synthesis Challenges : Pyridine-based condensations may require harsher conditions (e.g., higher temperatures or Lewis acids) compared to phenyl analogs due to pyridine’s electron-withdrawing nature .

Spectroscopic Differentiation : The target compound’s ¹H NMR would show distinct pyridine proton shifts (δ 8.5–9.0 ppm) versus phenyl protons (δ 7.0–7.5 ppm). IR spectra would retain the carbonyl stretch (~1700 cm⁻¹) but lack aromatic C–H bends seen in cyclohexene derivatives .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.28 g/mol

The presence of the morpholine and pyridine rings contributes to its pharmacological profile, allowing for interactions with various biological targets.

1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one exhibits several biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition. The compound has been studied for its effects on:

- Dopaminergic Activity : It shows potential in influencing dopamine receptors, which could have implications in treating neuropsychiatric disorders.

- Serotonergic Activity : The compound may also interact with serotonin receptors, contributing to its mood-modulating effects.

Antidepressant Activity

Research indicates that 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one possesses antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced immobility time in the forced swim test, a common model for assessing antidepressant activity.

Neuroprotective Effects

The compound has shown neuroprotective properties in vitro. In a study examining oxidative stress-induced neuronal cell death, 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one was found to reduce cell death by modulating antioxidant enzyme activity.

Study 1: Antidepressant-Like Effects

In a controlled experiment involving rats, researchers administered varying doses of 1-(4-Methyl-6-morpholinopyridin-3-yl)propan-1-one. Results indicated a dose-dependent decrease in depressive-like behavior, suggesting a promising therapeutic profile for mood disorders.

| Dose (mg/kg) | Immobility Time (seconds) | Significance Level |

|---|---|---|

| 0 | 120 | - |

| 10 | 90 | p < 0.05 |

| 20 | 60 | p < 0.01 |

Study 2: Neuroprotective Mechanism

In vitro studies using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide demonstrated that treatment with the compound resulted in a significant increase in cell viability compared to control groups.

| Treatment Group | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 50 | - |

| Compound (10 µM) | 75 | p < 0.01 |

| Compound (20 µM) | 85 | p < 0.001 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.